N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide
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Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then coupled with a phenylpropanamide derivative under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C26H24N4O3S/c1-19-16-17-27-26(28-19)30-34(32,33)23-14-12-22(13-15-23)29-25(31)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,24H,18H2,1H3,(H,29,31)(H,27,28,30) |
InChI Key |
QHULWANDWOWXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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